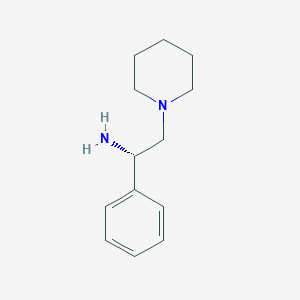

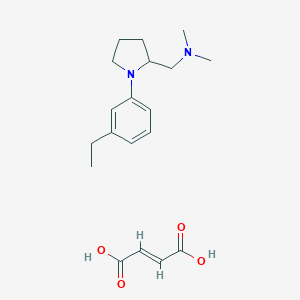

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate, commonly known as ephedrine, is a naturally occurring alkaloid that has been used for centuries in traditional Chinese medicine. It is a sympathomimetic drug that acts on the central nervous system and has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. In recent years, ephedrine has gained popularity as a weight loss supplement and performance enhancer, although its use in these areas is controversial.

Mecanismo De Acción

Ephedrine acts as a sympathomimetic drug, stimulating the sympathetic nervous system and increasing the release of norepinephrine and dopamine. It also has indirect effects on the release of epinephrine and serotonin. These effects lead to increased heart rate, blood pressure, and respiratory rate, as well as increased alertness and energy.

Biochemical and physiological effects:

Ephedrine has a number of biochemical and physiological effects on the body. It has been shown to increase metabolism, reduce appetite, and promote weight loss. It has also been shown to improve cognitive function and enhance athletic performance. However, ephedrine can also have negative effects on the body, including increased heart rate and blood pressure, anxiety, and insomnia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ephedrine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and it has a well-established mechanism of action and physiological effects. However, ephedrine can be difficult to work with due to its potential toxicity and the need for careful handling and storage.

Direcciones Futuras

There are a number of potential future directions for research on ephedrine. One area of interest is the development of new drugs based on ephedrine that have fewer side effects and greater therapeutic potential. Another area of interest is the use of ephedrine as a tool for studying the central nervous system and its interactions with other physiological systems. Finally, there is ongoing research on the potential use of ephedrine as a treatment for a variety of medical conditions, including obesity, depression, and cognitive impairment.

Métodos De Síntesis

Ephedrine can be synthesized from the plant Ephedra sinica or through chemical synthesis. The most commonly used method for chemical synthesis involves the reduction of phenylacetonitrile with hydrogen gas in the presence of a catalyst. This method yields racemic ephedrine, which is a mixture of both the (-) and (+) enantiomers. The (-) enantiomer is the biologically active form of ephedrine.

Aplicaciones Científicas De Investigación

Ephedrine has been extensively studied for its effects on the central nervous system and its potential therapeutic applications. It has been shown to increase heart rate, blood pressure, and respiratory rate, and to stimulate the release of norepinephrine and dopamine. Ephedrine has been used to treat a variety of medical conditions, including asthma, bronchitis, and nasal congestion. It has also been used as a performance enhancer in sports, although its use in this area is controversial.

Propiedades

Número CAS |

142469-97-4 |

|---|---|

Nombre del producto |

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate |

Fórmula molecular |

C19H28N2O4 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;1-[1-(3-ethylphenyl)pyrrolidin-2-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C15H24N2.C4H4O4/c1-4-13-7-5-8-14(11-13)17-10-6-9-15(17)12-16(2)3;5-3(6)1-2-4(7)8/h5,7-8,11,15H,4,6,9-10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

JDJRANOTIADNMY-WLHGVMLRSA-N |

SMILES isomérico |

CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=C/C(=O)O)\C(=O)O |

SMILES |

CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O |

SMILES canónico |

CCC1=CC(=CC=C1)N2CCCC2CN(C)C.C(=CC(=O)O)C(=O)O |

Sinónimos |

(-)-N,N-Dimethyl-1-(3-ethylphenyl)-2-pyrrolidinemethanamine fumarate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)